molecular formula C21H16BrCl3N4O2 B11951963 (4-bromophenyl) N-[2,2,2-trichloro-1-(4-phenyldiazenylanilino)ethyl]carbamate CAS No. 202342-24-3

(4-bromophenyl) N-[2,2,2-trichloro-1-(4-phenyldiazenylanilino)ethyl]carbamate

Cat. No.: B11951963
CAS No.: 202342-24-3
M. Wt: 542.6 g/mol
InChI Key: INNDXYQWMURHDN-UHFFFAOYSA-N
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Description

(4-bromophenyl) N-[2,2,2-trichloro-1-(4-phenyldiazenylanilino)ethyl]carbamate is a complex organic compound with a unique structure that combines bromine, chlorine, and azo functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromophenyl) N-[2,2,2-trichloro-1-(4-phenyldiazenylanilino)ethyl]carbamate typically involves multiple steps. One common method includes the reaction of 4-bromophenyl isocyanate with 2,2,2-trichloro-1-(4-phenyldiazenylanilino)ethanol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(4-bromophenyl) N-[2,2,2-trichloro-1-(4-phenyldiazenylanilino)ethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(4-bromophenyl) N-[2,2,2-trichloro-1-(4-phenyldiazenylanilino)ethyl]carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-bromophenyl) N-[2,2,2-trichloro-1-(4-phenyldiazenylanilino)ethyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(2,2,2-trichloro-1-(2,4-dichlorophenylamino)ethyl)benzamide
  • 4-methyl-N-(2,2,2-trichloro-1-(2,4-dimethylphenylamino)ethyl)benzamide
  • 4-chloro-N-(2,2,2-trichloro-1-(2,3-dichlorophenylamino)ethyl)benzamide

Uniqueness

(4-bromophenyl) N-[2,2,2-trichloro-1-(4-phenyldiazenylanilino)ethyl]carbamate is unique due to its specific combination of bromine, chlorine, and azo groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

202342-24-3

Molecular Formula

C21H16BrCl3N4O2

Molecular Weight

542.6 g/mol

IUPAC Name

(4-bromophenyl) N-[2,2,2-trichloro-1-(4-phenyldiazenylanilino)ethyl]carbamate

InChI

InChI=1S/C21H16BrCl3N4O2/c22-14-6-12-18(13-7-14)31-20(30)27-19(21(23,24)25)26-15-8-10-17(11-9-15)29-28-16-4-2-1-3-5-16/h1-13,19,26H,(H,27,30)

InChI Key

INNDXYQWMURHDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(C(Cl)(Cl)Cl)NC(=O)OC3=CC=C(C=C3)Br

Origin of Product

United States

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